Biochemical Inhibition Potency
In a biochemical assay using recombinant human IDO1, Ido1-IN-14 demonstrated an IC50 value of 396.9 nM . This places its potency in the mid-nanomolar range, which is significantly lower than clinical candidates like Epacadostat (IC50 ~10 nM) or the heme-displacing inhibitor BMS-986205 (IC50 ~1.7 nM) . This intermediate activity makes Ido1-IN-14 a suitable reference compound for assays where a highly potent inhibitor would saturate the system or mask subtle SAR effects.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 396.9 nM |
| Comparator Or Baseline | Epacadostat: 10 nM; BMS-986205: 1.7 nM |
| Quantified Difference | ~40-fold less potent than Epacadostat; ~230-fold less potent than BMS-986205 |
| Conditions | Recombinant human IDO1, in vitro biochemical assay |
Why This Matters
This defined potency allows researchers to use Ido1-IN-14 as a calibrator or a moderate-affinity probe in experiments where a steep dose-response curve from a highly potent inhibitor is undesirable.
